molecular formula C7H7F3N2OS B11880354 1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone

1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone

Cat. No.: B11880354
M. Wt: 224.21 g/mol
InChI Key: FFCIZAUIKXCNQI-UHFFFAOYSA-N
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Description

1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone is a compound that belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone typically involves the reaction of 2-(trifluoromethyl)thiazole with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The methylamino group can form hydrogen bonds with biological targets, influencing the compound’s activity. The thiazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)thiazole
  • 5-Methylthiazole
  • 4-(Methylamino)thiazole

Comparison

1-(2-(Methylamino)-4-(trifluoromethyl)thiazol-5-yl)ethanone is unique due to the presence of both a trifluoromethyl group and a methylamino group, which impart distinct chemical and biological properties. Compared to 2-(trifluoromethyl)thiazole, it has an additional methylamino group, enhancing its reactivity and potential applications. Compared to 5-methylthiazole, the trifluoromethyl group increases its lipophilicity and stability. Compared to 4-(methylamino)thiazole, the trifluoromethyl group provides additional steric and electronic effects, influencing its interaction with biological targets.

Properties

Molecular Formula

C7H7F3N2OS

Molecular Weight

224.21 g/mol

IUPAC Name

1-[2-(methylamino)-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C7H7F3N2OS/c1-3(13)4-5(7(8,9)10)12-6(11-2)14-4/h1-2H3,(H,11,12)

InChI Key

FFCIZAUIKXCNQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC)C(F)(F)F

Origin of Product

United States

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